3-Chloro-4-methoxybenzenemethanamine
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Overview
Description
3-Chloro-4-methoxybenzenemethanamine is an organic compound with the molecular formula C8H10ClNO. It is a derivative of benzylamine, where the benzene ring is substituted with a chlorine atom at the 3-position and a methoxy group at the 4-position. This compound is known for its applications in organic synthesis and as an intermediate in the production of pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for preparing 3-Chloro-4-methoxybenzenemethanamine involves starting with 3-chloro-4-methoxybenzyl alcohol. The alcohol is first converted to 3-chloro-4-methoxybenzyl chloride through a chlorination reaction using phosphorus oxychloride in tetrahydrofuran. The resulting benzyl chloride is then reacted with urotropin in ethanol to form a quaternary ammonium salt, which is subsequently hydrolyzed under acidic conditions to yield this compound .
Industrial Production Methods
For industrial-scale production, the method described above is optimized to achieve high yield and purity. The process involves careful control of reaction conditions, such as temperature and pH, to ensure a high yield (72-85%) and purity (99.3% or higher) of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-methoxybenzenemethanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding nitro compounds or reduced to form secondary or tertiary amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a nucleophile.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boron reagents in the presence of bases.
Major Products
Substitution: Various substituted benzylamines.
Oxidation: Nitro derivatives.
Reduction: Secondary or tertiary amines.
Coupling: Biaryl compounds.
Scientific Research Applications
3-Chloro-4-methoxybenzenemethanamine is used in several scientific research applications:
Biology: Used in the study of enzyme interactions and as a building block for biologically active compounds.
Medicine: Intermediate in the synthesis of pharmaceuticals, including drugs for treating various conditions.
Mechanism of Action
The mechanism of action of 3-Chloro-4-methoxybenzenemethanamine depends on its application. In the synthesis of pharmaceuticals like avanafil, it acts as a precursor that undergoes further chemical transformations to produce the active drug. The molecular targets and pathways involved are specific to the final product synthesized from this compound .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-methoxybenzyl alcohol
- 3-Chloro-4-methoxybenzyl chloride
- 4-Methoxybenzylamine
Comparison
3-Chloro-4-methoxybenzenemethanamine is unique due to the presence of both chlorine and methoxy substituents on the benzene ring, which imparts distinct chemical reactivity compared to its analogs. For instance, 4-Methoxybenzylamine lacks the chlorine atom, making it less reactive in substitution reactions. Similarly, 3-Chloro-4-methoxybenzyl chloride is more reactive towards nucleophiles due to the presence of the chloride leaving group .
Properties
IUPAC Name |
(3-chloro-4-methoxyphenyl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4H,5,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNMSDZALRAYEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353309 |
Source
|
Record name | 3-chloro-4-methoxybenzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80353309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115514-77-7 |
Source
|
Record name | 3-chloro-4-methoxybenzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80353309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-4-methoxybenzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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